molecular formula C63H91CoN13O14P.H2O B084741 Cobinamide dihydrate CAS No. 13497-85-3

Cobinamide dihydrate

Cat. No. B084741
CAS RN: 13497-85-3
M. Wt: 990.1 g/mol
InChI Key: FEESAGIUMZGLMF-JFYQDRLCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cobinamide dihydrate is a synthetic cobalamin derivative that has been studied for its potential applications in the field of medicine. This compound has been found to have a high affinity for cyanide, making it a potential antidote for cyanide poisoning. In addition, cobinamide dihydrate has also been studied for its potential use in the treatment of various neurological disorders.

Scientific Research Applications

1. Antidote for Cyanide Poisoning

Cobinamide dihydrate has been studied extensively as a potential antidote for cyanide poisoning. Research has shown that cobinamide is capable of binding cyanide with high affinity, which is crucial in scenarios like smoke inhalation and potential chemical attacks. It has been demonstrated to be more effective than cobalamin in reversing cyanide inhibition of oxidative phosphorylation in mammalian cells and rescuing cells and fruit flies from cyanide toxicity (Broderick et al., 2006). Further, cobinamide has shown effectiveness in reversing cyanide-induced physiological effects in animal models, suggesting its potential as a rapid treatment for mass casualty cyanide exposures (Brenner et al., 2010).

2. NO Scavenging and Antioxidant Properties

Cobinamide dihydrate has been identified as an effective nitric oxide (NO) scavenger in biological systems. It can reverse NO-stimulated fluid secretion and reduce nitrite and nitrate concentrations in both fly and mammalian cell systems, highlighting its utility in studying NO functions and reducing excess NO levels in disease states (Broderick et al., 2005). Additionally, cobinamide is a strong and versatile antioxidant, neutralizing various reactive oxygen species and overcoming oxidative stress in cells, flies, and diabetic mice, thus showing promise in treating diseases associated with increased oxidative stress (Chang et al., 2022).

3. Analytical Applications

Cobinamide dihydrate has been utilized in developing new methods for measuring cyanide in blood. These methods are based on the spectral changes of cobinamide when it binds cyanide, providing a reliable and facile approach for detecting cyanide poisoning (Blackledge et al., 2010).

4. Study of Cobinamide Aggregation

Research has also focused on the aggregate formation of cobinamide as an antidote for cyanide poisoning, investigating the stability and methods to prevent aggregate formation in drug formulations. This is essential to improve the efficacy and safety of cobinamide when used in high concentrations (Glasheen et al., 2012).

properties

CAS RN

13497-85-3

Product Name

Cobinamide dihydrate

Molecular Formula

C63H91CoN13O14P.H2O

Molecular Weight

990.1 g/mol

IUPAC Name

cobalt(3+);3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[[(2R)-2-hydroxypropyl]amino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide

InChI

InChI=1S/C48H73N11O8.Co/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);/q;+3/p-1/t23-,26-,27-,28-,29+,43-,45-,46+,47+,48+;/m1./s1

InChI Key

FEESAGIUMZGLMF-JFYQDRLCSA-M

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NC[C@@H](C)O)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N.[Co+3]

SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[Co+3]

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[Co+3]

physical_description

Solid

synonyms

cobinamide
cobinamide dihydrate
diaquocobinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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